9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

CDK2 inhibitor kinase selectivity purine-6-carboxamide

9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a synthetic, trisubstituted purine derivative. It belongs to a chemical class of 8-oxo-8,9-dihydro-7H-purine-6-carboxamides, which are frequently investigated as ATP-competitive inhibitors of cyclin-dependent kinases (CDKs) and other disease-relevant kinases.

Molecular Formula C17H19N5O4
Molecular Weight 357.37
CAS No. 904268-59-3
Cat. No. B2617667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
CAS904268-59-3
Molecular FormulaC17H19N5O4
Molecular Weight357.37
Structural Identifiers
SMILESCC(C)C1=NC(=C2C(=N1)N(C(=O)N2)C3=C(C=C(C=C3)OC)OC)C(=O)N
InChIInChI=1S/C17H19N5O4/c1-8(2)15-19-12(14(18)23)13-16(21-15)22(17(24)20-13)10-6-5-9(25-3)7-11(10)26-4/h5-8H,1-4H3,(H2,18,23)(H,20,24)
InChIKeyHEZCQUDKYRSNCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(2,4-Dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 904268-59-3): A Specialized Purine Derivative for Kinase Research


9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a synthetic, trisubstituted purine derivative. It belongs to a chemical class of 8-oxo-8,9-dihydro-7H-purine-6-carboxamides, which are frequently investigated as ATP-competitive inhibitors of cyclin-dependent kinases (CDKs) and other disease-relevant kinases [1][2]. Its structure features a 2-isopropyl group, a 6-carboxamide, and a 9-(2,4-dimethoxyphenyl) substituent, a combination that defines its potential selectivity profile within this broad pharmacological space.

1
May support kinase selectivity screening as an ATP-competitive probe candidate
Structural class commonly investigated for CDK and related kinases; no target-specific potency data publicly available
2
Unique 9-(2,4-dimethoxyphenyl) and 2-isopropyl substitution pattern enables exploration of novel chemical space
Distinct from common halogenated or aryl analogs; empirical kinase profile requires in-house validation
3
Suitable as a singleton for focused kinase inhibitor library design or SAR expansion
Structural differentiation data available; biological benchmarking must be generated independently

Procurement Risks: Why 904268-59-3 Cannot Be Interchanged with Other Purine-6-Carboxamide Kinase Inhibitors


The biological activity of 8-oxo-8,9-dihydro-7H-purine-6-carboxamides is exquisitely sensitive to the specific substituents at the N9, C2, and C6 positions. Minor structural modifications, such as replacing the 9-(2,4-dimethoxyphenyl) group with a 9-(2-fluorophenyl) or 9-(4-chlorophenyl) group, or altering the C2 substituent from isopropyl to methyl or phenylethyl [1], can fundamentally redirect kinase inhibition profiles, cellular potency, and off-target liabilities [2]. Generic substitution without confirmation of an identical inhibition fingerprint against the intended kinase target(s) carries a high risk of experimental failure, making compound identity verification essential for reproducible research.

N9 substituent mismatch
Replacement of the 9-(2,4-dimethoxyphenyl) group with a 2-fluorophenyl or 4-chlorophenyl analog may fundamentally redirect kinase inhibition profiles and off-target liabilities.
C2 substituent sensitivity
Altering the C2 isopropyl to methyl or phenylethyl can shift cellular potency and selectivity fingerprint; class-level evidence indicates small structural changes have profound effects.
Identity-dependent activity
Without confirmation of an identical inhibition pattern against the intended kinase target, generic substitution carries a high risk of experimental failure.

Quantitative Differentiation of 904268-59-3: A Critical Analysis of Available Data


CDK2 Inhibition Potential Relative to Structurally Related Purine-6-Carboxamides

Primary literature indicates that 9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide (904268-59-3) is reported as a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). However, this information is traced to non-authoritative sources which are excluded from this guide. A direct head-to-head comparison with the closest commercially available analogs, such as 9-(2-fluorophenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide) or other compounds within the EP2078018B1 patent family [1], is IMPOSSIBLE due to a complete absence of publicly accessible, comparable quantitative biochemical or cellular data for the target compound. No IC50, Kd, or cellular EC50 values could be located for 904268-59-3 in any non-excluded primary research paper or authoritative database. Therefore, any precision differentiation from these comparators cannot be substantiated.

CDK2 inhibition data
Class-level inference
No primary-source IC50, Kd, or EC50 values available
Potency or selectivity claims cannot be verified
Non-authoritative reports of CDK2 activity cannot be substantiated; quantitative comparator analysis impossible
CDK2 inhibitor kinase selectivity purine-6-carboxamide

Structural Differentiation for 8-Oxo-8,9-dihydro-7H-purine-6-carboxamide Library Design

From a chemical procurement perspective, the differentiation of 904268-59-3 from its chemical neighbors is strictly structural. A recent study on 2,9-disubstituted purine-6-carboxamides provides a framework for comparison, though 904268-59-3 was not itself evaluated [1]. The study demonstrates that even within this scaffold class, the specific substituents dictate anticancer activity against MCF-7 and HepG2 cell lines. The target compound's unique combination—a 2-isopropyl group paired with a 9-(2,4-dimethoxyphenyl) moiety—is structurally distinct from the 2-aryl or 2-phenylethyl analogs that are more commonly cataloged. This specific substitution pattern is predicted to confer a unique kinase selectivity profile, but empirical validation is absent from the public domain.

Structural uniqueness
Supporting evidence
C2 isopropyl + N9 2,4-dimethoxyphenyl substitution pattern
Distinct from common halogenated or phenylethyl analogs
Predicted to confer unique kinase selectivity profile; empirical validation absent from public domain
medicinal chemistry structure-activity relationship purine library

Verified Application Scenarios for 9-(2,4-Dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide


Kinase Profiling in Chemical Biology Probe Discovery

Given its structural classification as a potential ATP-competitive kinase inhibitor [1], 904268-59-3 is suited as a singleton compound in broad-panel kinase selectivity screens (e.g., against a panel of 50-100 kinases). Its distinct substitution pattern can help identify new kinase targets that are preferentially inhibited by 9-(2,4-dimethoxyphenyl)-8-oxo-purines. This scenario directly leverages the compound's structural uniqueness to generate novel biological hypotheses, circumventing the current lack of pre-existing target-specific potency data.

Scaffold-Hopping and Structure-Activity Relationship (SAR) Expansion

Medicinal chemistry teams focusing on purine-6-carboxamide scaffolds as a source of lead compounds for oncology [2] can utilize 904268-59-3 to diversify their SAR exploration. By benchmarking the in-house activity of this compound against other C2 and N9 substituted analogs, research groups can generate the very quantitative comparator data that is missing from the public domain, thus building proprietary and publishable structure-activity landscapes.

Negative Control or Selectivity Counter-Screen

For a research program that has identified a highly potent hit from the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide class, 904268-59-3 can serve as a closely related, yet structurally distinct, selectivity control. Its failure to inhibit the primary target at comparable concentrations would provide evidence for the specific contribution of the 2,4-dimethoxyphenyl and isopropyl motifs to on-target activity, based on the class-level inference that small structural changes profoundly alter kinase binding [1].

Application
Selection Property
Validation Focus
Kinase profiling in chemical biology probe discovery
Structural novelty; ATP-competitive scaffold class
Broad-panel kinase selectivity screens to identify novel target engagement
Scaffold-hopping and SAR expansion
Distinct 2,4-dimethoxyphenyl and isopropyl substitution
In-house benchmarking against related C2/N9 analogs to build proprietary activity landscapes
Negative control or selectivity counter-screen
Close structural analog with predicted divergent binding
Demonstrating that activity loss upon motif change supports on-target contribution
Quote Request

Request a Quote for 9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.